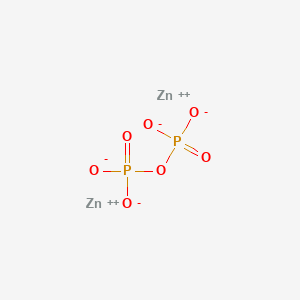

Zinc pyrophosphate

Cat. No. B1582702

Key on ui cas rn:

7446-26-6

M. Wt: 304.7 g/mol

InChI Key: OMSYGYSPFZQFFP-UHFFFAOYSA-J

Attention: For research use only. Not for human or veterinary use.

Patent

US06989199B2

Procedure details

However, the composition of nickel and zinc in the nickel-zinc alloy layer 5 was purposely deviated from the range according to the present invention in which the content of nickel is 70 to 88 wt % and the content of zinc is the balance. Thus, for this nickel-zinc alloy layer 5, a pyrophosphate based solution was prepared using zinc pyrophosphate (ZnP2O7·3H2O), nickel sulfate (NiSO4·7H2O) and potassium pyrophosphate (K2P4O7) so that the solution had a composition with 1.0 g/l of zinc, 1.5 g/l of nickel and 100 g/l of potassium pyrophosphate, and in the solution at a liquid temperature of 30° C., the copper foil itself was made to undergo cathode polaraization with the use of a stainless plate for the counter electrode under conditions of current density of 1 A/dm2 and electrolysis time of 300 seconds, thereby providing an alloy composition with 1.14 g/m2 (59.1 wt %) of nickel and 0.79 g/cm2 (40.9 wt %) of zinc. The weight thickness of the nickel-zinc alloy layer 5 was 1.93 g/m2. In concurrence with this formation of the nickel-zinc alloy layer 5 on the nodular treatment side 4, 0.10 g/m2 of nickel-zinc layer was formed on the shiny side 6 of the untreated copper foil 2 as a corrosion prevention layer.

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Seven

[Compound]

Name

layer 5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

layer 5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[Ni:1].[Zn:2].[O-:3][P:4]([O:7][P:8]([O-:11])([O-:10])=[O:9])(=[O:6])[O-:5].[Zn+2].[Zn+2].S([O-])([O-])(=O)=O.[Ni+2].[O-]P(OP([O-])([O-])=O)(=O)[O-].[K+].[K+].[K+].[K+]>[Zn].[Ni].[Cu]>[O-:5][P:4]([O:7][P:8]([O-:11])([O-:10])=[O:9])(=[O:3])[O-:6].[Ni:1].[Zn:2] |f:2.3.4,5.6,7.8.9.10.11,12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Ni+2]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P([O-])(=O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ni]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P([O-])(=O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Zn].[Ni]

|

Step Seven

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Eight

[Compound]

|

Name

|

layer 5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Zn].[Ni]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ni]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

Step Eleven

[Compound]

|

Name

|

layer 5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ni]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P([O-])(=O)OP(=O)([O-])[O-].[Zn+2].[Zn+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a liquid temperature of 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

electrolysis time of 300 seconds

|

|

Duration

|

300 s

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]P([O-])(=O)OP(=O)([O-])[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Ni]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Zn]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |